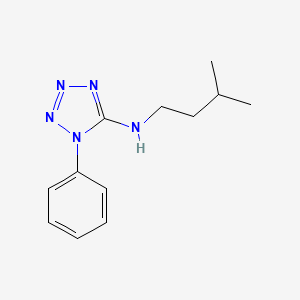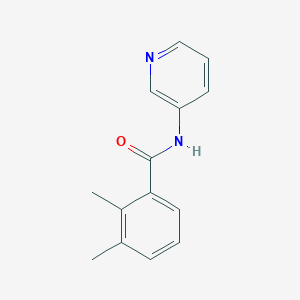![molecular formula C10H15N5O2S2 B7477358 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide, commonly known as ACTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. ACTA belongs to the class of thiosemicarbazones and has been studied extensively for its anti-cancer properties.
Mechanism of Action
The exact mechanism of action of ACTA is not fully understood. However, it has been proposed that ACTA induces apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that ACTA has anti-inflammatory and anti-microbial effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of bacterial enzymes. Additionally, ACTA has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using ACTA in lab experiments is its low toxicity profile. This makes it a safer alternative to other anti-cancer compounds that may have harmful side effects. However, a limitation of using ACTA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on ACTA. One area of interest is its potential use in combination therapy with other anti-cancer compounds. Additionally, further research is needed to fully understand the mechanism of action of ACTA and its potential therapeutic effects in other diseases. Finally, more studies are needed to investigate the safety and efficacy of ACTA in animal models and clinical trials.
Synthesis Methods
ACTA can be synthesized using a multi-step process. The starting material for the synthesis is 2-cyano-2-(2-oxoindolin-3-ylidene) acetohydrazide, which is reacted with thiosemicarbazide to form 2-(2-oxoindolin-3-ylidene) hydrazinecarbothioamide. This compound is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form ACTA.
Scientific Research Applications
ACTA has been studied for its potential anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. Additionally, ACTA has been studied for its anti-inflammatory and anti-microbial properties.
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S2/c11-8-14-15-10(19-8)18-5-7(16)13-9(17)12-6-3-1-2-4-6/h6H,1-5H2,(H2,11,14)(H2,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYODBVDEOYDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)



![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)

![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)